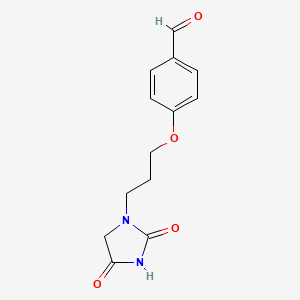

4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde

Beschreibung

4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyd ist eine chemische Verbindung, die eine Benzaldehydgruppe aufweist, die über eine Propoxykette mit einer Imidazolidinon-Einheit verbunden ist.

Eigenschaften

Molekularformel |

C13H14N2O4 |

|---|---|

Molekulargewicht |

262.26 g/mol |

IUPAC-Name |

4-[3-(2,4-dioxoimidazolidin-1-yl)propoxy]benzaldehyde |

InChI |

InChI=1S/C13H14N2O4/c16-9-10-2-4-11(5-3-10)19-7-1-6-15-8-12(17)14-13(15)18/h2-5,9H,1,6-8H2,(H,14,17,18) |

InChI-Schlüssel |

PMJSKHZNDHSIAB-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)NC(=O)N1CCCOC2=CC=C(C=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyd beinhaltet typischerweise die Reaktion von 4-Hydroxybenzaldehyd mit 3-(2,4-Dioxoimidazolidin-1-yl)propyl-bromid unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.

Substitution: Die Benzaldehydgruppe kann unter geeigneten Bedingungen an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässriger Lösung oder Chromtrioxid in Essigsäure.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nitrierung mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure; Halogenierung mit Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

Oxidation: 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzoesäure.

Reduktion: 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzylalkohol.

Substitution: Verschiedene substituierte Derivate, abhängig von der spezifischen elektrophilen aromatischen Substitutionsreaktion.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyd ist nicht vollständig geklärt. Es wird angenommen, dass es über seine funktionellen Gruppen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert. Die Imidazolidinon-Einheit könnte eine Rolle beim Binden an diese Zielstrukturen spielen, während die Benzaldehydgruppe an weiteren chemischen Wechselwirkungen oder Modifikationen beteiligt sein könnte.

Wirkmechanismus

The mechanism of action of 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The imidazolidinone moiety may play a role in binding to these targets, while the benzaldehyde group could be involved in further chemical interactions or modifications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitril

- 4-(2,4-Dioxoimidazolidin-1-yl)benzoesäure

Einzigartigkeit

4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyd ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die die Reaktivität der Benzaldehydgruppe mit der Stabilität und der potenziellen biologischen Aktivität der Imidazolidinon-Einheit kombinieren. Diese Kombination macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.